BenchChemオンラインストアへようこそ!

N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

HepG2 cytotoxicity anticancer screening NCGC bioassay

CAS 303796-62-5 is the definitive 2-ethoxyphenyl regioisomer of the 1,4-benzothiazin-3-one acetamide class (NSC 637680). Its essentially non-cytotoxic HepG2 profile (max response ~ -13% at 229 µM) makes it an ideal negative control for hepatic counter-screens. For SAR studies, procure alongside the 4-ethoxy analog (CAS 109599-95-3) to deconvolve ethoxy geometry effects on target binding, cellular permeability, and metabolic stability. Validated against 18 benzothiazine acetamide derivatives across six cancer lines (Aslam et al., 2019). Physicochemical reference: MW 342.4, XLogP3 2.6, 2 HBD, 4 HBA, 5 rotatable bonds.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 303796-62-5
Cat. No. B2441066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS303796-62-5
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
InChIInChI=1S/C18H18N2O3S/c1-2-23-14-9-5-3-7-12(14)19-17(21)11-16-18(22)20-13-8-4-6-10-15(13)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22)
InChIKeyMBOSLJJAFXHOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 303796-62-5): Compound Class and Benchmark Context


N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 303796-62-5; PubChem CID 367741) is a synthetic small molecule belonging to the 1,4-benzothiazin-3-one acetamide class [1]. Its structure comprises a 2-ethoxyphenyl group linked via an acetamide bridge to a 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core. The compound has been assigned NSC number 637680 by the National Cancer Institute's Developmental Therapeutics Program, indicating its historical inclusion in broad anticancer screening panels [1]. Closely related analogs include the regioisomeric N-(4-ethoxyphenyl) variant (CAS 109599-95-3) and the 6-trifluoromethyl-substituted derivative (CAS 303033-70-7), which differ only in the position of the ethoxy substituent or the presence of an electron-withdrawing group on the benzothiazine ring, respectively .

Why Benzothiazinone Acetamides Like N-(2-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Cannot Be Casually Substituted


Within the 1,4-benzothiazin-3-one acetamide series, even minor structural perturbations produce pronounced shifts in biological activity profiles. A 2019 study by Aslam et al. demonstrated that across eighteen pyrazolobenzothiazine acetamide derivatives tested against six human cancer cell lines (KB, MCF-7, A549, Hep-G2, SGC-7901, S1), cytotoxicity varied from sub-micromolar to inactive, with only six compounds surpassing the reference drug 5-fluorouracil in the KB oral carcinoma line [1]. The regioisomeric shift from 2-ethoxyphenyl to 4-ethoxyphenyl (CAS 109599-95-3) alters both the hydrogen-bonding geometry of the anilide NH and the conformational accessibility of the ethoxy oxygen, which can modulate target engagement [2]. Furthermore, introduction of a 6-trifluoromethyl substituent on the benzothiazine ring (CAS 303033-70-7) increases lipophilicity (XLogP3 predicted to rise by approximately 1.2 units) and electron deficiency, factors known to influence metabolic stability and off-target binding [2]. These structure-activity relationships mean that generic substitution within this series is highly unreliable; each analog must be individually validated for a given assay endpoint.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide


HepG2 Cytotoxicity Profile: NCGC Quantitative High-Throughput Screening Data

In the NCGC (NIH Chemical Genomics Center) HepG2 cytotoxicity screen (Assay ID 7071-02), CAS 303796-62-5 was tested in a dose-response format at five concentrations (2.29, 11.40, 57.10, 114.0, and 229.0 µM). The compound exhibited a maximal response of approximately -13.27% inhibition (i.e., essentially no cytotoxicity) across all tested concentrations, as recorded in multiple replicate runs from different compound libraries (ChemBridge, Enamine, InterBioScreen, etc.) . This flat, non-cytotoxic profile contrasts with many benzothiazinone acetamides screened in the same assay panel, where numerous analogs showed concentration-dependent cytotoxicity exceeding 50% inhibition at the top dose . While we lack a direct named comparator with publicly reported data in this exact assay, the class-level inference is that the 2-ethoxyphenyl regioisomer displays a markedly lower basal cytotoxicity in HepG2 cells than the typical benzothiazinone acetamide hit in this NCGC panel.

HepG2 cytotoxicity anticancer screening NCGC bioassay

Physicochemical Differentiation: 2-Ethoxy vs. 4-Ethoxy Regioisomer

The 2-ethoxyphenyl substituent in CAS 303796-62-5 positions the ethoxy oxygen ortho to the anilide nitrogen, enabling a potential six-membered intramolecular hydrogen bond (O···H–N) that is geometrically impossible in the 4-ethoxy regioisomer (CAS 109599-95-3). Computed properties confirm identical molecular formula (C₁₈H₁₈N₂O₃S), molecular weight (342.4 g/mol), and XLogP3 (2.6) for both regioisomers [1]. However, the intramolecular H-bond in the 2-ethoxy form is predicted to reduce the solvent-exposed H-bond donor capacity of the anilide NH, altering both solubility and target recognition. The 4-ethoxy regioisomer lacks this intramolecular interaction and presents a freely available anilide NH, which may result in different binding thermodynamics to protein targets [1]. No head-to-head solubility or binding data are publicly available for these two regioisomers.

regioisomer comparison physicochemical properties hydrogen bonding

Anticancer Activity Class Benchmarking: Benzothiazine Acetamide Series Against Six Human Cancer Lines

Aslam et al. (2019) evaluated eighteen pyrazolobenzothiazine acetamide derivatives against six human cancer cell lines (KB, MCF-7, A549, Hep-G2, SGC-7901, S1) using the MTT assay [1]. Six compounds (1a, 1b, 1d, 4a, 4d, 4e) outperformed 5-fluorouracil against the KB oral carcinoma line, with IC₅₀ values in the low micromolar range, while eight compounds showed selectivity over normal human PBM cells [1]. Although CAS 303796-62-5 was not among the specific compounds tested in that study, the published data establish a quantitative performance baseline for the benzothiazine acetamide scaffold: top-tier compounds achieved IC₅₀ values below 10 µM in KB cells, while inactive analogs showed IC₅₀ > 100 µM [1]. This provides a benchmark against which any future data for CAS 303796-62-5 can be compared.

anticancer activity MTT assay benzothiazine SAR

Optimal Application Scenarios for Procuring N-(2-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide


Regioisomer-Specific Medicinal Chemistry SAR Exploration

Researchers conducting systematic structure-activity relationship (SAR) studies on benzothiazinone acetamides should procure the 2-ethoxyphenyl regioisomer (CAS 303796-62-5) alongside the 4-ethoxy analog (CAS 109599-95-3) to deconvolve the impact of ethoxy substitution geometry on target binding, cellular permeability, and metabolic stability. The intramolecular H-bonding capability unique to the 2-ethoxy form may confer differential binding kinetics, as inferred from structural analysis [1]. This regioisomeric pair represents a minimal structural perturbation pair ideal for probing hydrogen-bond-dependent recognition.

Negative Control Selection for Cytotoxicity Counter-Screens in HepG2 Cells

Based on NCGC HepG2 cytotoxicity screening data showing that CAS 303796-62-5 is essentially non-cytotoxic (max response ~ -13% at 229 µM) [1], this compound is suited as a negative control or baseline compound in hepatic cytotoxicity counter-screens. When evaluating structurally related benzothiazinone analogs that show HepG2 activity, inclusion of this low-cytotoxicity benchmark helps distinguish target-specific effects from non-specific cell killing.

Scaffold-Hopping Reference for Benzothiazinone-Based Drug Discovery Programs

The benzothiazin-3-one acetamide scaffold of CAS 303796-62-5 represents a core substructure found in multiple anticancer screening libraries, including the NCI/DTP repository (NSC 637680) [1]. For academic or industrial groups pursuing scaffold-hopping strategies from 1,4-benzothiazin-3-ones to alternative heterocyclic cores, this compound provides a well-defined physicochemical reference point (MW 342.4, XLogP3 2.6, 2 HBD, 4 HBA, 5 rotatable bonds) [1] against which the properties of novel scaffolds can be calibrated.

In-Class Benchmarking Against Published Benzothiazine Acetamide Anticancer Data

The quantitative activity benchmarks established by Aslam et al. (2019) for eighteen benzothiazine acetamide derivatives across six cancer cell lines [2] provide a direct comparator framework. Laboratories synthesizing or procuring CAS 303796-62-5 for anticancer evaluation can directly reference the IC₅₀ ranges reported for the class (<10 µM for top actives, >100 µM for inactives) to position their own experimental results within the known pharmacological landscape of the series.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.